molecular formula C14H10FN3O3 B231722 Hydantoin, 1-((5-(p-fluorophenyl)-2-furanyl)methyleneamino)- CAS No. 16118-18-6

Hydantoin, 1-((5-(p-fluorophenyl)-2-furanyl)methyleneamino)-

Cat. No. B231722
CAS RN: 16118-18-6
M. Wt: 287.25 g/mol
InChI Key: HPRIXHPEHLVITL-FRKPEAEDSA-N
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Description

Hydantoins are a class of heterocyclic compounds that have been widely studied due to their potential therapeutic applications. One such hydantoin, 1-((5-(p-fluorophenyl)-2-furanyl)methyleneamino)-, has shown promise as a drug candidate for various diseases.

Mechanism of Action

The mechanism of action of 1-((5-(p-fluorophenyl)-2-furanyl)methyleneamino)- involves the inhibition of various enzymes and proteins involved in disease progression. For example, it inhibits the activity of tyrosine kinase, which is involved in cancer cell growth. It also regulates glucose metabolism by activating AMP-activated protein kinase. In addition, it inhibits the formation of beta-amyloid plaques by inhibiting the activity of beta-secretase.
Biochemical and Physiological Effects:
1-((5-(p-fluorophenyl)-2-furanyl)methyleneamino)- has been found to have various biochemical and physiological effects. It has been shown to reduce tumor growth and increase apoptosis in cancer cells. It also regulates glucose metabolism and improves insulin sensitivity in diabetic animals. Furthermore, it has been found to reduce beta-amyloid plaque formation and improve cognitive function in Alzheimer's disease animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-((5-(p-fluorophenyl)-2-furanyl)methyleneamino)- in lab experiments is its high purity and yield. This allows for accurate and reproducible results. However, one limitation is its potential toxicity, which must be carefully monitored in experiments.

Future Directions

There are many potential future directions for the study of 1-((5-(p-fluorophenyl)-2-furanyl)methyleneamino)-. One direction is to further investigate its anti-tumor activity and potential use as a cancer treatment. Another direction is to study its potential use as a treatment for diabetes and other metabolic disorders. Furthermore, its potential use as a treatment for Alzheimer's disease should be further explored. Finally, the development of new synthesis methods for this hydantoin could lead to improved yields and purity, as well as the development of new derivatives with improved therapeutic properties.

Synthesis Methods

The synthesis of 1-((5-(p-fluorophenyl)-2-furanyl)methyleneamino)- involves the reaction of p-fluorobenzaldehyde and 5-amino-2-furfural in the presence of an acid catalyst. The resulting product is then treated with hydrazine hydrate to yield the final hydantoin product. This synthesis method has been optimized to yield high purity and high yield of the hydantoin product.

Scientific Research Applications

1-((5-(p-fluorophenyl)-2-furanyl)methyleneamino)- has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and Alzheimer's disease. It has been shown to have anti-tumor activity by inhibiting the growth of cancer cells. In addition, it has been found to have anti-diabetic effects by regulating glucose metabolism. Furthermore, it has been studied as a potential treatment for Alzheimer's disease by inhibiting the formation of beta-amyloid plaques.

properties

CAS RN

16118-18-6

Molecular Formula

C14H10FN3O3

Molecular Weight

287.25 g/mol

IUPAC Name

1-[(E)-[5-(4-fluorophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione

InChI

InChI=1S/C14H10FN3O3/c15-10-3-1-9(2-4-10)12-6-5-11(21-12)7-16-18-8-13(19)17-14(18)20/h1-7H,8H2,(H,17,19,20)/b16-7+

InChI Key

HPRIXHPEHLVITL-FRKPEAEDSA-N

Isomeric SMILES

C1C(=O)NC(=O)N1/N=C/C2=CC=C(O2)C3=CC=C(C=C3)F

SMILES

C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)F

Canonical SMILES

C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)F

Other CAS RN

16118-18-6

synonyms

1-[[[5-(4-Fluorophenyl)furan-2-yl]methylene]amino]-2,4-imidazolidinedione

Origin of Product

United States

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